3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions.
Coupling with the Phenylpropyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenylpropyl group.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of sulfides or amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding: It might interact with specific receptors in biological systems.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases like cancer or infections.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine ring structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Fluorophenyl Compounds: Compounds with fluorophenyl groups.
Uniqueness
Structural Features: The combination of azetidine, sulfonyl, and fluorophenyl groups makes it unique.
Biological Activity: Its specific biological activities might differ from other similar compounds, offering unique therapeutic potential.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-8-10-17(11-9-16)26(24,25)18-13-22(14-18)19(23)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQIRTAGNIJLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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